1-Benzhydryl-3-methyleneazetidine
Overview
Description
1-Benzhydryl-3-methyleneazetidine is an organic compound that belongs to the class of azetidines, which are four-membered heterocyclic rings containing at least one nitrogen atom
Preparation Methods
The synthesis of 1-Benzhydryl-3-methyleneazetidine involves several steps. One common method starts with the preparation of methyl triphenylphosphonium iodide in dimethyl sulfoxide (DMSO), followed by the addition of potassium tert-butylate. The mixture is stirred and then l-(diphenylmethyl)azetidin-3-one is added. The reaction mixture is heated and extracted with ether, and the residue is purified by silica gel flash chromatography . This method yields this compound with a purity of 97%.
Chemical Reactions Analysis
1-Benzhydryl-3-methyleneazetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Addition: The methylene group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include DMSO, potassium tert-butylate, and silica gel. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzhydryl-3-methyleneazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-methyleneazetidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzhydryl-3-methyleneazetidine can be compared with other azetidine derivatives, such as:
1-Benzhydryl-3-methylazetidine: Similar in structure but with a methyl group instead of a methylene group.
1-Benzhydryl-3-ethylazetidine: Contains an ethyl group instead of a methylene group.
1-Benzhydryl-3-propylazetidine: Contains a propyl group instead of a methylene group.
Properties
IUPAC Name |
1-benzhydryl-3-methylideneazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQTAVKWSGAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456969 | |
Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40569-55-9 | |
Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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